Cas no 1219967-57-3 (4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine)

4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine
- 4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine
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- MDL: MFCD13561825
- Inchi: InChI=1S/C11H16ClN3/c1-2-9-5-3-4-6-15(9)11-7-10(12)13-8-14-11/h7-9H,2-6H2,1H3
- InChI Key: ZCNVCNQVGGQFDZ-UHFFFAOYSA-N
- SMILES: CCC1CCCCN1C2=NC=NC(=C2)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM307477-5g |
4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidine |
1219967-57-3 | 95% | 5g |
$495 | 2023-02-03 | |
Life Chemicals | F1967-4587-0.5g |
4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine |
1219967-57-3 | 95%+ | 0.5g |
$335.0 | 2023-09-06 | |
Chemenu | CM307477-1g |
4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidine |
1219967-57-3 | 95% | 1g |
$165 | 2023-02-03 | |
Life Chemicals | F1967-4587-1g |
4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine |
1219967-57-3 | 95%+ | 1g |
$353.0 | 2023-09-06 | |
Life Chemicals | F1967-4587-10g |
4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine |
1219967-57-3 | 95%+ | 10g |
$1483.0 | 2023-09-06 | |
TRC | C252101-500mg |
4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidine |
1219967-57-3 | 500mg |
$ 295.00 | 2022-04-01 | ||
Matrix Scientific | 051849-500mg |
4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine |
1219967-57-3 | 500mg |
$237.00 | 2023-09-06 | ||
Life Chemicals | F1967-4587-2.5g |
4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine |
1219967-57-3 | 95%+ | 2.5g |
$706.0 | 2023-09-06 | |
TRC | C252101-1g |
4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidine |
1219967-57-3 | 1g |
$ 475.00 | 2022-04-01 | ||
Life Chemicals | F1967-4587-0.25g |
4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine |
1219967-57-3 | 95%+ | 0.25g |
$318.0 | 2023-09-06 |
4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine Related Literature
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
Additional information on 4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine
Introduction to 4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine (CAS No. 1219967-57-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 1219967-57-3, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrimidine class, a scaffold that is widely recognized for its presence in numerous pharmacologically active molecules, including antiviral, anticancer, and antimicrobial agents. The structural motif of 4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine incorporates both chloro and ethylpiperidine substituents, which are known to enhance binding affinity and modulate biological responses, making it a promising candidate for further investigation.
The significance of 4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine lies in its potential applications as an intermediate in the synthesis of more complex drug candidates. The chloro group at the 4-position provides a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. Meanwhile, the ethylpiperidine moiety contributes to the compound's solubility and metabolic stability, which are critical factors in drug design. These features make it an attractive building block for medicinal chemists seeking to develop novel therapeutic agents.
Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of optimizing molecular interactions at the atomic level. The 4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine scaffold has been utilized in virtual screening campaigns to identify potential binders for various biological targets. For instance, studies have demonstrated its ability to interact with enzymes involved in metabolic pathways relevant to inflammation and cancer. The ethylpiperidine ring, in particular, has been shown to engage with specific amino acid residues in protein binding pockets, enhancing the compound's affinity and selectivity.
In addition to its role as a synthetic intermediate, 4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine has been explored in the development of small-molecule probes for biochemical assays. Researchers have leveraged its structural features to design tools that can modulate enzyme activity or interfere with protein-protein interactions. These probes are invaluable for dissecting complex signaling pathways and understanding disease mechanisms at a molecular level. The compound's ability to cross cell membranes also makes it a suitable candidate for intracellular studies, where it can be used to investigate intracellular signaling cascades or metabolic processes.
The pharmaceutical industry has shown particular interest in 4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine due to its potential as a lead compound for drug discovery programs. Its structural simplicity allows for rapid modification through combinatorial chemistry approaches, enabling the generation of large libraries of derivatives with tailored properties. Such libraries are then screened using high-throughput techniques to identify molecules with improved potency, selectivity, and pharmacokinetic profiles. The chloro group serves as a versatile handle for further functionalization, allowing chemists to explore different chemical space efficiently.
One of the most compelling aspects of 4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine is its potential application in addressing unmet medical needs. Ongoing research suggests that derivatives of this compound may exhibit activity against resistant strains of pathogens or target novel therapeutic pathways. For example, studies have indicated that certain analogs can inhibit kinases involved in tumor growth or disrupt viral replication mechanisms. These findings underscore the importance of continued investigation into this class of compounds.
The synthesis of 4-chloro-6-(2-ethylpiperidin-1-y l)p yrimidine involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced catalytic systems have been employed to achieve regioselective functionalization, ensuring high yields and minimal byproducts. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the pyrimidine core and introducing the ethylpiperidine substituent. These synthetic strategies not only improve efficiency but also enhance scalability, making it feasible to produce larger quantities of the compound for research purposes.
The safety profile of 4-chloro -6 - ( 2 - eth ylp iper id ine - 1 - y l ) p y rim id ine is another critical consideration in its development as a pharmaceutical intermediate. Extensive toxicological studies have been conducted to assess its acute and chronic effects on living systems. Preliminary data suggest that the compound exhibits moderate solubility in water but high solubility in organic solvents, which could influence its distribution and excretion profiles upon administration. Further studies are needed to fully characterize its pharmacokinetic behavior and potential side effects.
In conclusion, 4 - chlor o - 6 - ( 2 - eth ylp iper id ine - 1 - y l ) p y rim id ine ( C A S N o . 12 19967 - 57 - 3 ) represents a promising entity in chemical biology and medicinal chemistry due to its structural versatility and potential biological activities. Its applications as an intermediate for drug synthesis, a probe for biochemical assays, and a lead compound for therapeutic development highlight its significance in modern pharmaceutical research. As our understanding of molecular interactions continues to evolve, 4 - chlor o - 6 - ( 2 - eth ylp iper id ine - 1 - y l ) p y rim id ine is poised to play an increasingly important role in advancing therapeutic strategies across multiple disease areas.
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